3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Description
Contextualizing Pyrrolopyridine Scaffolds in Modern Chemical Research
Pyrrolopyridines, also known as azaindoles, are a class of heterocyclic compounds composed of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. nih.gov This bicyclic system exists in six different isomeric forms and is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active molecules. mdpi.commdpi.com The structure's significance stems from the combination of the two important pharmacophores, pyrrole and pyridine, which allows for diverse biological interactions. nih.gov
The pyrrolopyridine core is a key structural feature in a variety of natural products, particularly alkaloids. nih.govresearchgate.net These naturally occurring compounds have demonstrated a range of potent biological effects, underscoring the therapeutic potential of the scaffold.
Table 1: Examples of Naturally Occurring Pyrrolopyridine Alkaloids
| Compound Name | Natural Source | Noted Biological Activity |
|---|---|---|
| Camptothecin | Camptotheca acuminata tree | Topoisomerase I inhibitor, anticancer, anti-HIV-1. nih.govresearchgate.net |
| Pumiloside | Ophiorrhiza pumila | - |
| Variolin B | Kirkpatrickia variolosa (Antarctic sponge) | Anticancer. nih.gov |
| Mappicin | Mappia foetida | Antiviral. nih.gov |
The structural resemblance of the pyrrolopyridine nucleus to the purine (B94841) ring of ATP has made it a particularly successful framework for the development of kinase inhibitors. nih.gov By mimicking ATP, these molecules can bind to the hinge region of kinases, interfering with their activity. nih.gov This has led to the development of several successful drugs used in oncology. nih.govmdpi.com
Table 2: Marketed Drugs Featuring a Pyrrolopyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Vemurafenib | Anticancer therapy (melanoma). nih.govnih.gov |
| Pexidartinib | Anticancer therapy. nih.govmdpi.com |
Beyond cancer, research has shown that derivatives of pyrrolopyridine scaffolds possess a wide array of pharmacological activities, including antiviral, antimicrobial, antidiabetic, and anti-inflammatory properties. nih.govresearchgate.netnih.gov They have also been investigated for the treatment of diseases affecting the nervous and immune systems. nih.govresearchgate.net This broad spectrum of activity continues to make pyrrolopyridines a focal point of extensive research in drug discovery and medicinal chemistry. researchgate.net
Historical Perspective of 3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid in Academic Inquiry
A specific, detailed historical timeline for the discovery and initial synthesis of this compound is not prominent in the academic literature. Its emergence is more accurately understood as a result of the evolution of synthetic methodologies for creating functionalized 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine) cores. nbuv.gov.ua Rather than being a compound of historical standalone interest, it is a modern synthetic building block, designed for its utility in constructing more complex molecules.
The development of synthetic strategies such as the Bartoli and Fischer indole (B1671886) syntheses, as well as various cyclization reactions, has expanded the ability of chemists to create a wide diversity of pyrrolopyridine derivatives. nbuv.gov.ua The introduction of functional groups like iodine and carboxylic acids at specific positions is a deliberate tactic. An iodine atom, particularly at the 3-position, serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. nih.gov Similarly, a carboxylic acid at the 7-position is an ideal functional group for forming amide bonds, enabling the connection of diverse amine-containing fragments. nih.gov Therefore, the history of this compound is intrinsically linked to the advancement of synthetic organic chemistry and the strategic design of versatile intermediates for drug discovery programs.
Current Research Gaps and Motivations for Investigating this compound
Current research interest in this compound is driven by its potential as a highly adaptable scaffold for the synthesis of novel, biologically active compounds. The primary motivation for its use is to explore new chemical space around the proven pyrrolopyridine core.
The key research motivations are:
Scaffold Decoration: The compound's two distinct functional groups (iodo and carboxylic acid) allow for orthogonal chemical modifications. This enables the systematic synthesis of libraries of new derivatives where different substituents can be placed at the 3- and 7-positions to probe structure-activity relationships (SAR). nih.govnih.gov
Kinase Inhibitor Development: Given the success of pyrrolopyridines as kinase inhibitors, a significant motivation is to use this building block to create new inhibitors targeting specific kinases implicated in diseases like cancer or inflammatory disorders. nih.govresearchgate.netacs.org
Targeting Diverse Pathologies: The broad biological activities of the parent scaffold encourage the use of this intermediate to develop agents for various therapeutic areas, including neurodegenerative diseases, infectious diseases, and metabolic disorders. nih.govresearchgate.net
The primary research gap that this compound helps to address is the need for novel and diverse molecular structures for high-throughput screening and lead optimization in drug discovery. While the biological potential of the general pyrrolopyridine scaffold is well-established, the specific contributions of different substitution patterns at the 3- and 7-positions of the pyrrolo[2,3-c]pyridine isomer are less explored. This compound serves as an ideal starting point to fill that gap by facilitating the creation and subsequent biological evaluation of new chemical entities.
The following table presents representative data for derivatives synthesized from a related pyrrolo[3,2-c]pyridine scaffold, illustrating the type of research findings that motivate the use of such building blocks.
Table 3: Representative Antiproliferative Activity of Synthesized 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
|---|---|---|---|
| 10a | 0.45 | 0.59 | 0.38 |
| 10b | 0.33 | 0.42 | 0.29 |
| 10c | 0.41 | 0.53 | 0.35 |
| 10t | 0.15 | 0.21 | 0.12 |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov
This data demonstrates how modifications to the core scaffold can significantly impact biological activity, highlighting the motivation for using versatile building blocks like this compound to generate and test new derivatives. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNREHGUQAQGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226725 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-28-1 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Iodo 1h Pyrrolo 2,3 C Pyridine 7 Carboxylic Acid
Retrosynthetic Analysis and Key Strategic Disconnections for the Pyrrolopyridine Core
A logical retrosynthetic analysis of 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid reveals several key disconnections that form the basis of a viable synthetic strategy. The primary disconnection of the target molecule involves the late-stage introduction of the iodine and carboxylic acid functionalities to a pre-formed 1H-pyrrolo[2,3-c]pyridine core. This approach allows for the early construction of the less-decorated bicyclic system, followed by regioselective functionalization.
A plausible retrosynthetic pathway is outlined below:
Disconnection of C-I and C-COOH bonds: The iodo and carboxylic acid groups can be disconnected to envision a 1H-pyrrolo[2,3-c]pyridine intermediate. The iodination would likely proceed via an electrophilic substitution on the electron-rich pyrrole (B145914) ring, while the carboxylic acid could be introduced through methods such as directed ortho-metalation or oxidation of a suitable precursor on the pyridine (B92270) ring.
Disconnection of the pyrrole ring: The pyrrolopyridine core can be further disconnected by breaking the bonds of the pyrrole ring. A common and effective strategy involves the annulation of a pyrrole ring onto a pre-existing, appropriately substituted pyridine derivative. This approach often utilizes established named reactions for pyrrole synthesis.
Disconnection to a substituted pyridine precursor: This leads back to a substituted pyridine as the key starting material. For the synthesis of the target molecule, a pyridine derivative bearing functional groups that can facilitate the subsequent pyrrole ring formation and eventual introduction of the C7-carboxylic acid is required. A suitable starting material could be a 3-amino-4-methylpyridine (B17607) derivative, where the methyl group can be later oxidized to the carboxylic acid.
This retrosynthetic strategy highlights the main challenges: the construction of the pyrrolopyridine core from a pyridine precursor and the regioselective introduction of the iodo and carboxylic acid groups.
Contemporary Approaches to Pyrrole Annulation in this compound Synthesis
The formation of the pyrrole ring onto a pyridine scaffold is a critical step in the synthesis of 1H-pyrrolo[2,3-c]pyridines. Several modern synthetic methods can be employed for this transformation, starting from appropriately substituted pyridine precursors.
One of the most versatile methods for the synthesis of azaindoles is the Bartoli indole (B1671886) synthesis . This reaction typically involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. In the context of our target molecule, a substituted 3-nitropyridine (B142982) could be a suitable starting material.
Another powerful approach is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. A pyridine-based hydrazine (B178648) derivative could be cyclized with a suitable carbonyl compound to form the desired pyrrolopyridine core.
The Larock indole synthesis offers a palladium-catalyzed route to indoles and azaindoles from o-haloanilines and alkynes. A 3-amino-4-halopyridine derivative could be coupled with an alkyne to construct the pyrrole ring. This method is particularly attractive due to its tolerance of a wide range of functional groups.
A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines has been disclosed, proceeding via an electrophilic [4+1]-cyclization. chemrxiv.org This highlights the utility of substituted 3-amino-4-methylpyridines as precursors for the 6-azaindole (B1212597) core.
| Pyrrole Annulation Method | Starting Materials | Key Reagents/Catalysts | Advantages | Potential Challenges |
| Bartoli Indole Synthesis | Substituted 3-nitropyridine, Vinyl Grignard reagent | Grignard reagent | Good yields, readily available starting materials | Requires careful control of reaction conditions |
| Fischer Indole Synthesis | Pyridine-based hydrazine, Aldehyde or Ketone | Acid catalyst (e.g., H₂SO₄, PPA) | Well-established, versatile | Can produce regioisomeric mixtures |
| Larock Indole Synthesis | 3-Amino-4-halopyridine, Alkyne | Palladium catalyst (e.g., Pd(OAc)₂), Base | High functional group tolerance, good yields | Catalyst cost and sensitivity |
| Electrophilic [4+1]-Cyclization | 3-Amino-4-methylpyridine, Electrophilic acylating agent | Trifluoroacetic anhydride (B1165640) (TFAA) | Scalable, efficient for specific substitutions | Limited to certain substitution patterns |
Regioselective Iodination Strategies for the C3 Position
The introduction of an iodine atom at the C3-position of the 1H-pyrrolo[2,3-c]pyridine core is a crucial step. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, and the C3-position is generally the most reactive site in 7-azaindoles. researchgate.net
Halogenation Reagents and Conditions
Direct iodination of the 1H-pyrrolo[2,3-c]pyridine core can be achieved using various electrophilic iodine reagents. The choice of reagent and reaction conditions is critical to ensure high regioselectivity and yield.
Commonly used iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reaction is often carried out in a suitable solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF), often in the presence of a base to neutralize the hydrogen iodide byproduct.
For instance, the direct C3-H iodination of pyrrolo[1,2-a]quinoxalines has been reported with excellent regioselectivity using tetrabutylammonium (B224687) iodide (TBAI) or molecular iodine. mdpi.com A similar strategy could be applied to the 1H-pyrrolo[2,3-c]pyridine system. A radical-based direct C-H iodination protocol has also been developed for various nitrogen-containing heterocycles, including pyridines, which selectively iodinates at the C3 position. rsc.orgnih.gov
| Iodinating Reagent | Reaction Conditions | Typical Yields (for analogous systems) | Notes |
| N-Iodosuccinimide (NIS) | DCM or THF, room temperature | 80-95% | Mild conditions, good regioselectivity |
| Iodine (I₂) | DMF, with or without a base (e.g., NaHCO₃) | 70-90% | Readily available, cost-effective |
| Iodine Monochloride (ICl) | DCM, 0 °C to room temperature | 85-98% | Highly reactive, may require careful handling |
Directed Ortho-Metalation and Electrophilic Iodination
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. beilstein-journals.org This approach involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.
In the context of 3-iodo-1H-pyrrolo[2,3-c]pyridine synthesis, a suitable directing group on the pyrrole nitrogen (e.g., a pivaloyl or triisopropylsilyl group) could direct lithiation to the C2-position. However, for C3-iodination, direct electrophilic iodination is generally more straightforward and efficient due to the inherent reactivity of the C3-position. Should direct iodination prove problematic, an alternative strategy could involve metalation at a different position followed by a subsequent palladium-catalyzed cross-coupling reaction to introduce the iodine atom.
Carboxylic Acid Functionalization and Protecting Group Strategies
The introduction of a carboxylic acid group at the C7-position of the pyridine ring is a significant synthetic challenge. This typically requires starting with a pyridine derivative that is already functionalized at the corresponding position or can be selectively functionalized at a later stage.
A common strategy involves the oxidation of a methyl or other alkyl group at the C7-position. For example, starting with a 3-amino-4-methylpyridine derivative allows for the construction of the pyrrolopyridine core, followed by oxidation of the C7-methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).
Alternatively, recent advances in C-H activation and carboxylation reactions offer more direct routes. For instance, copper-catalyzed C4-selective carboxylation of pyridines with CO₂ has been reported, providing a method for the late-stage introduction of a carboxylic acid group. nih.govresearchgate.netchemistryviews.org While this method targets the C4 position, modifications or the use of specific directing groups could potentially be adapted for C7-carboxylation of the pyrrolopyridine system.
Protecting Group Strategies:
Throughout the synthesis, the use of protecting groups for both the pyrrole nitrogen and the carboxylic acid is crucial to avoid unwanted side reactions.
Pyrrole Nitrogen Protection: The pyrrole NH is acidic and can interfere with organometallic reagents or basic conditions. Common protecting groups for the pyrrole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), tert-butoxycarbonyl (Boc), and triisopropylsilyl (TIPS). The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal.
Carboxylic Acid Protection: The carboxylic acid group is acidic and nucleophilic, requiring protection during many synthetic transformations. It is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. The deprotection is usually achieved by hydrolysis under acidic or basic conditions or by hydrogenolysis for benzyl esters.
The use of orthogonal protecting groups, which can be removed under different conditions, is highly advantageous in a multi-step synthesis.
Novel Catalytic Methods in the Synthesis of this compound
Modern catalytic methods, particularly those employing palladium and other transition metals, have revolutionized the synthesis of complex heterocyclic compounds. These methods offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for constructing the pyrrolopyridine core and for its subsequent functionalization. researchgate.net
Suzuki Coupling: This reaction can be used to form the C-C bond between a pre-functionalized pyridine and a pyrrole boronic acid derivative, or vice versa. It is also useful for introducing substituents at various positions of the pyrrolopyridine ring.
Sonogashira Coupling: The Sonogashira reaction is particularly useful for synthesizing 2-substituted azaindoles by coupling a 3-amino-2-halopyridine with a terminal alkyne, followed by cyclization. organic-chemistry.org
C-H Activation/Functionalization:
Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation of pyridines has been reported with high regioselectivity, offering a potential route for the late-stage modification of the pyrrolopyridine scaffold. nih.gov
Novel Catalytic Systems:
The development of novel catalyst systems, often involving sophisticated ligands, continues to push the boundaries of what is synthetically achievable. For example, palladium catalysts supported on N- and P-functionalized activated carbon have been used for the green synthesis of pyrroles. uni.lu Such innovative catalytic approaches could be adapted for the synthesis of highly substituted pyrrolopyridines like the target molecule.
| Catalytic Method | Application in Synthesis | Catalyst/Reagents | Key Advantages |
| Suzuki Coupling | Pyrrole annulation, C-C bond formation | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High yields, commercial availability of reagents |
| Sonogashira Coupling | Pyrrole annulation | Pd/Cu catalyst, Base | Access to alkynyl-substituted derivatives |
| C-H Arylation | Late-stage functionalization | Pd catalyst, Oxidant | Atom-economical, avoids pre-functionalization |
| Copper-Catalyzed Carboxylation | Introduction of carboxylic acid | Cu catalyst, CO₂ | Utilizes a renewable C1 source |
Transition-Metal Catalysis (e.g., Palladium-Catalyzed Cross-Couplings for Precursors)
Transition-metal catalysis, particularly palladium-catalyzed reactions, plays a pivotal role in the construction of the pyrrolopyridine core and the introduction of key functional groups. These methods are instrumental in the synthesis of precursors to this compound.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are widely employed in the synthesis of azaindoles, the isomeric family to which pyrrolo[2,3-c]pyridines belong. rsc.orgresearchgate.net For instance, the Sonogashira coupling of a suitably substituted halopyridine with a terminal alkyne is a common strategy to construct the pyrrole ring fused to the pyridine. rsc.org This is often followed by a cyclization step to form the bicyclic system.
A general approach to a precursor for the target molecule could involve the palladium-catalyzed coupling of a dihalopyridine derivative, for example, a 2,3-dihalopyridine, with an appropriate coupling partner to build the pyrrole ring. The regioselectivity of such reactions can often be controlled by the choice of halogens and the catalytic system. eurekaselect.com
Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the azaindole core. researchgate.netrsc.orgsoci.org This strategy can be envisioned for the introduction of substituents on the pyridine or pyrrole ring of a pre-formed 1H-pyrrolo[2,3-c]pyridine scaffold, which could be a precursor to the final target molecule. For example, direct C-H arylation of indoles at the C7 position has been achieved using a palladium catalyst with a specific directing group, suggesting that a similar approach could be viable for the C7-functionalization of the pyrrolo[2,3-c]pyridine ring system. rsc.orgsoci.org
The synthesis of the carboxylic acid moiety at the 7-position can also be achieved through palladium-catalyzed carbonylation reactions of a corresponding halo-pyrrolopyridine precursor.
The final iodination step at the C3 position of the 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid precursor is often accomplished through electrophilic iodination. While direct C-H iodination can be catalyzed by palladium, nih.gov more common methods for azaindoles involve the use of iodinating agents like N-iodosuccinimide (NIS) or iodine in the presence of a base. rsc.orgnih.gov Studies on 7-azaindoles have shown that direct iodination occurs with high regioselectivity at the electron-rich C3 position of the pyrrole ring. rsc.orgchim.it
Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Azaindole Precursors
| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | 2-Amino-3-iodopyridine, Terminal alkyne | Pd(PPh₃)₄, CuI | 2-Amino-3-(alkynyl)pyridine | msu.edu |
| Heck Reaction | o-Iodoarylamines, Allyl acetate | Pd(OAc)₂, LiCl, K₂CO₃ | 2-Methyl-azaindole | researchgate.net |
| C-H Arylation | Indole, Arylboronic acid | Pd(OAc)₂, Phosphinoyl directing group | C7-Arylindole | rsc.orgsoci.org |
Organocatalysis and Biocatalysis in Pyrrolopyridine Synthesis
Organocatalysis has emerged as a powerful, metal-free alternative for the construction of heterocyclic systems, including pyrrole and its fused derivatives. nih.gov Organocatalytic strategies often rely on the use of small organic molecules to catalyze reactions with high efficiency and stereoselectivity.
For the synthesis of the pyrrolopyridine core, organocatalytic methods for pyrrole synthesis can be adapted. For example, the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be promoted by organocatalysts. The application of such a strategy to a suitably functionalized aminopyridine could provide a route to the 1H-pyrrolo[2,3-c]pyridine skeleton.
Furthermore, organocatalytic multicomponent reactions offer an efficient way to assemble complex molecules like polysubstituted pyrroles from simple starting materials in a single step. avantorsciences.com Such an approach could potentially be developed for the synthesis of functionalized 1H-pyrrolo[2,3-c]pyridine precursors.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green and highly selective approach to the synthesis of complex molecules. While specific biocatalytic methods for this compound are not extensively documented, general biocatalytic approaches for the functionalization of related heterocycles are known. For instance, enzymes such as halogenases could potentially be engineered to regioselectively iodinate the pyrrolopyridine core. Additionally, biocatalytic oxidation or hydrolysis reactions could be employed in the synthesis of the carboxylic acid functionality or other precursor modifications. The development of novel biocatalysts through directed evolution and protein engineering holds promise for future applications in the synthesis of such complex heterocyclic compounds.
Asymmetric Synthesis Considerations for Chiral Analogs
The development of chiral analogs of this compound is of significant interest, and asymmetric synthesis provides the tools to access enantiomerically pure compounds. Chiral pyrrolopyridine derivatives can be synthesized through various asymmetric strategies.
One approach involves the use of chiral catalysts, such as chiral transition-metal complexes or organocatalysts, to control the stereochemistry of key bond-forming reactions during the construction of the pyrrolopyridine scaffold. For example, asymmetric [3+2] cycloaddition reactions catalyzed by chiral metal complexes can be employed to construct the chiral pyrrole ring.
Another strategy is the use of chiral auxiliaries attached to one of the starting materials. The chiral auxiliary directs the stereochemical outcome of a reaction and can be removed in a subsequent step. Furthermore, the resolution of a racemic mixture of a chiral pyrrolopyridine intermediate using chiral chromatography or classical resolution with a chiral resolving agent is a common method to obtain enantiomerically pure compounds.
Flow Chemistry and Automated Synthesis Paradigms for this compound
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. researchgate.net The synthesis of heterocyclic compounds, including those with a pyrrolopyridine core, is well-suited for flow chemistry approaches. semanticscholar.org
A multi-step synthesis of this compound could be translated into a continuous flow process. For example, a palladium-catalyzed cross-coupling reaction to form a key precursor could be performed in a heated flow reactor, followed by an in-line purification step and subsequent reactions, such as the iodination and carboxylic acid formation, in downstream reactors. This "telescoping" of reactions avoids the isolation of intermediates, saving time and resources.
Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of synthetic routes. chimia.ch An automated system could be programmed to perform a series of reactions with varying parameters (e.g., temperature, pressure, catalyst loading, and stoichiometry) to rapidly identify the optimal conditions for the synthesis of this compound. Furthermore, automated synthesis can be used to generate libraries of analogs for structure-activity relationship (SAR) studies by systematically varying the substituents on the pyrrolopyridine core.
While the specific application of flow chemistry and automated synthesis for the target molecule is not yet widely reported, the general principles and technologies are well-established and represent a promising future direction for the efficient and scalable production of this and related compounds.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1H-pyrrolo[2,3-c]pyridine |
| 2-Amino-3-iodopyridine |
| Terminal alkyne |
| 2-Amino-3-(alkynyl)pyridine |
| o-Iodoarylamines |
| Allyl acetate |
| 2-Methyl-azaindole |
| Indole |
| Arylboronic acid |
| C7-Arylindole |
| γ-Arylpropylamine |
| ortho-Iodinated arene |
| 1,4-dicarbonyl compound |
| Aminopyridine |
| N-iodosuccinimide (NIS) |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Iodo 1h Pyrrolo 2,3 C Pyridine 7 Carboxylic Acid Derivatives
Design Rationale for Modifying the 3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid Scaffold
The design of analogs based on the 1H-pyrrolo[2,3-c]pyridine (7-azaindole) scaffold is often rooted in its structural resemblance to indole (B1671886), a common motif in biologically active molecules. This scaffold serves as a rigid framework that can position key functional groups in a defined three-dimensional orientation to facilitate interactions with biological targets. The rationale for modifying this core structure is multifaceted:
Scaffold Rigidity and Bioisosterism: The fused bicyclic system of the 7-azaindole (B17877) core restricts conformational flexibility. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The pyridine (B92270) nitrogen introduces a hydrogen bond acceptor site and modifies the electronic properties compared to an indole ring, offering opportunities for selective interactions.
Vectorial Exploration of Chemical Space: The three primary points for modification—the pyrrole (B145914) nitrogen (N1), the C3-iodine position, and the C7-carboxylic acid—provide distinct vectors for chemical exploration. Substituents at these positions can probe different regions of a target's binding site to enhance affinity and specificity. semanticscholar.org
Exploitation of Specific Interactions: The iodine at C3 can participate in halogen bonding, a strong, directional non-covalent interaction that can significantly enhance binding affinity and selectivity. The carboxylic acid at C7 is a potent hydrogen bond donor and acceptor and can form critical salt-bridge interactions with basic residues like arginine or lysine (B10760008) in a protein binding pocket. nih.gov The N1 position allows for the introduction of larger substituents to access deeper pockets or improve physicochemical properties. nih.gov
Scaffold Hopping and Hybridization: The 7-azaindole core can be used in scaffold hopping strategies, replacing other heterocyclic systems to discover novel intellectual property or improved drug-like properties. Furthermore, it can be hybridized with other known pharmacophores to create new molecules with potentially synergistic or novel mechanisms of action. researchgate.netnih.gov
Impact of Substituent Variation on Molecular Interactions and Target Binding
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.
The carboxylic acid group at the C7 position is frequently a critical anchor for binding. Its ability to act as both a hydrogen bond donor and acceptor, as well as its potential to be ionized at physiological pH to form a carboxylate, allows for strong electrostatic interactions with protein targets.
Studies on analogous heterocyclic systems consistently demonstrate the importance of a free carboxylic acid for biological activity. In a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids developed as inhibitors of the kinase DYRK1A, the carboxylic acid moiety was found to be indispensable. nih.gov Conversion of the carboxylic acid to its corresponding methyl or ethyl esters resulted in a complete loss of kinase inhibitory activity. This suggests the carboxyl group forms one or more essential interactions, likely hydrogen bonds or a salt bridge, with the enzyme's active site that cannot be replicated by the ester. Similarly, in the development of aldose reductase inhibitors, the presence and proper positioning of a carboxylic acid group on the molecular scaffold were determined to be crucial for potent inhibition. mdpi.com
| Compound | Modification at C7 | DYRK1A Inhibition (IC50) | Binding Interaction |
|---|---|---|---|
| Parent Acid | -COOH | 2.6 µM | Hydrogen Bonding / Salt Bridge |
| Methyl Ester | -COOCH3 | > 100 µM | Lost key interaction |
| Ethyl Ester | -COOCH2CH3 | > 100 µM | Lost key interaction |
| Amide | -CONH2 | > 50 µM | Altered H-bonding capacity |
The halogen atom at the C3 position plays a pivotal role in molecular recognition, primarily through its ability to form halogen bonds. Iodine, being large and highly polarizable, is a particularly effective halogen bond donor. This interaction can be a key determinant of both binding affinity and selectivity.
The development of DYRK1A inhibitors from an 11H-indolo[3,2-c]quinoline-6-carboxylic acid hit provides a compelling example. nih.gov Systematic replacement of a halogen at the analogous C10 position revealed a clear structure-activity relationship. While the initial hit was unsubstituted, introducing halogens had a profound effect:
Fluorine: Led to a weaker or complete loss of activity.
Chlorine: Provided moderate activity.
Bromine: Slightly improved inhibition of the primary target (DYRK1A) but decreased selectivity against a related kinase (DYRK2).
Iodine: Resulted in the most potent inhibitors of DYRK1A while simultaneously providing the desired high selectivity against other kinases like DYRK2 and various cyclin-dependent kinases (CDKs). nih.gov
This demonstrates that the C3-iodo group is not merely a bulky substituent but a specific functional group that can be rationally employed to achieve high affinity and selectivity through favorable halogen bonding interactions with backbone carbonyls or other electron-rich atoms in the target's active site. researchgate.net
Rational Design Strategies for Enhanced Specificity and Affinity in this compound Analogs
Based on the established SAR, several rational design strategies can be employed to develop analogs with enhanced affinity and specificity:
Preserve Key Anchors: The C7-carboxylic acid is crucial for the activity of many analogs and should generally be retained as a free acid to maintain the key salt-bridge or hydrogen-bonding interactions. nih.govfrontiersin.org
Optimize Halogen Bonding: The C3-iodo group is a powerful tool for achieving both high affinity and selectivity. Structure-based design can be used to identify targets with a suitable halogen bond acceptor positioned correctly relative to the C3 position of the scaffold.
Explore N1-Substituents: The pyrrole N1 position is an ideal vector for introducing diverse substituents. These groups can be designed to interact with target-specific sub-pockets, improve selectivity over related targets, and modulate physicochemical properties like solubility and metabolic stability. For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions could further enhance affinity. semanticscholar.orgnih.gov
Fine-Tuning with Other Substitutions: While the primary positions for modification are N1, C3, and C7, other positions on the 7-azaindole ring (e.g., C4, C5) can be substituted with small groups (e.g., methyl, fluoro) to fine-tune electronic properties and steric interactions, potentially blocking unwanted metabolism or subtly improving target engagement.
By integrating these strategies, the this compound scaffold can be systematically optimized to generate highly potent and selective modulators of specific biological targets.
Mechanistic Investigations of 3 Iodo 1h Pyrrolo 2,3 C Pyridine 7 Carboxylic Acid in Biological Systems
Elucidation of Molecular Targets and Binding Modes
Currently, there is a lack of published research specifically identifying the molecular targets of 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. While studies on analogous structures, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have identified targets like FGFR and c-Met kinase, it cannot be assumed that this compound interacts with the same macromolecules. The specific isomeric form and the presence of the iodo and carboxylic acid groups are expected to significantly influence its binding properties and target selectivity.
In Vitro Biochemical Assays for Target Identification
No specific in vitro biochemical assays have been reported in the available literature for the purpose of identifying the molecular targets of this compound.
Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., SPR, ITC, MST)
There is no information available from scientific publications detailing the use of biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) to analyze the interaction of this compound with any biological target.
Structural Biology Approaches: Co-crystallization and Cryo-EM Studies of this compound with Macromolecules
No structural biology data, such as from X-ray co-crystallization or cryo-electron microscopy (Cryo-EM) studies, have been published that would elucidate the binding mode of this compound with any macromolecule.
Cellular Pathway Modulation by this compound
Information regarding the modulation of cellular pathways by this compound is not present in the reviewed scientific literature.
Cellular Assay Development and Screening Methodologies
There are no published reports on the development of specific cellular assays or the use of screening methodologies to investigate the biological activity of this compound.
Analysis of Downstream Signaling Events and Transcriptomic Changes
No studies detailing the analysis of downstream signaling events or transcriptomic changes resulting from cellular exposure to this compound have been found in the public domain.
Mechanistic Insights into Selectivity and Promiscuity Profiles
There is currently no publicly available data from biochemical or cellular assays to define the selectivity and promiscuity profile of this compound. Mechanistic studies are required to determine if this compound interacts with specific biological targets, such as enzymes or receptors, and to what extent it may bind to off-target molecules. The biological activity of the parent pyrrolo[2,3-c]pyridine scaffold is known to be highly dependent on the nature and position of its substituents.
For context, a hypothetical selectivity profile would typically be presented in a tabular format, as shown below.
| Target Class | Specific Target | Binding Affinity (Kd/Ki) or Potency (IC50/EC50) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data for this compound has been published.
Probing Intracellular Localization and Metabolism
Research on the intracellular localization and metabolic fate of this compound has not been reported. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for evaluating its therapeutic potential. Studies on other novel heterocyclic compounds, such as certain pyrrolo[3,2-d]pyrimidine inhibitors, have shown that factors like cellular uptake, accumulation in specific organelles (e.g., mitochondria), and metabolic conversion (e.g., polyglutamation) are key to their biological activity. Similar investigations would be necessary to characterize the behavior of this compound in a biological context.
Detailed findings on the metabolism of this compound would typically be summarized in a table like the one below.
| Metabolic Process | Enzyme Family Involved | Identified Metabolites | Cellular Compartment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data for this compound has been published.
Computational Chemistry and Cheminformatics Applied to 3 Iodo 1h Pyrrolo 2,3 C Pyridine 7 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) can be employed to determine the electronic structure of 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. These calculations provide insights into the molecule's geometry, orbital energies (HOMO and LUMO), and electrostatic potential surface.
The distribution of electron density, for instance, can predict sites susceptible to electrophilic or nucleophilic attack, guiding the design of synthetic routes. The iodine atom at the 3-position, for example, significantly influences the electronic properties of the pyrrole (B145914) ring, potentially making it a key site for certain chemical reactions. In a study on substituted indoles and azaindoles, quantum mechanical conformational analysis helped to rationalize structure-activity relationship (SAR) observations and proposed a preferred binding conformation in the absence of co-crystallography data. This highlights how quantum chemistry can be pivotal in understanding the reactivity and conformational preferences of such molecules.
Table 1: Calculated Electronic Properties of a Representative 1H-pyrrolo[2,3-c]pyridine Scaffold
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding its binding mode. The pyrrolopyridine core is a common scaffold in kinase inhibitors, and docking could elucidate interactions with the ATP-binding site of various kinases. For instance, studies on 1H-pyrrolo[2,3-b]pyridine derivatives have used molecular docking to understand their binding to c-Met kinase, revealing key hydrogen bond interactions with residues like Met1160. sci-hub.se
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. Such simulations are crucial for validating docking results and for a more accurate estimation of binding free energies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, a QSAR study could be developed by synthesizing a library of analogs with variations at different positions of the scaffold and testing their biological activity.
The development of a QSAR model involves calculating various molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. A recent 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors against colorectal cancer cells demonstrated the utility of this approach in identifying key structural features that influence activity. Such a model for derivatives of our target compound could predict the activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a molecule's biological activity. A pharmacophore model for this compound could be developed based on its structure and known active analogs.
This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. This approach is a powerful tool for identifying novel scaffolds that may have similar biological activity but different chemical structures, thus providing new avenues for drug development.
In Silico Prediction of Molecular Properties Influencing Research Design
Computational tools can predict a wide range of molecular properties that are crucial for the design of research studies, from metabolic fate to suitability as a biological probe.
Predicting the metabolic fate of a compound is critical in drug discovery. In silico tools can predict the likely sites of metabolism on this compound by identifying atoms most susceptible to enzymatic reactions, such as those mediated by cytochrome P450 enzymes. These predictions can help in designing compounds with improved metabolic stability or in identifying potential active metabolites. While specific metabolic pathway prediction for this compound is not available, general models for xenobiotic metabolism can provide valuable initial hypotheses. mdpi.com
For a molecule to be useful as a biological probe, it must possess certain properties, such as appropriate solubility, permeability, and minimal off-target effects. In silico tools can predict key physicochemical properties and potential liabilities.
Table 2: Predicted Physicochemical Properties for a Representative 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid Scaffold
| Property | Predicted Value | Implication for Probe Design |
|---|---|---|
| Molecular Weight | ~315 g/mol | Within the range for good cell permeability. |
| LogP | ~2.5 | Indicates a balance between hydrophilicity and lipophilicity. |
| Number of H-Bond Donors | 2 | Contributes to binding affinity and solubility. |
| Number of H-Bond Acceptors | 3 | Contributes to binding affinity and solubility. |
Note: The data in this table is illustrative and based on general predictions for a molecule with this scaffold. Actual experimental values may vary.
These in silico predictions, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, are crucial for the early-stage assessment of a compound's drug-likeness and its potential as a research tool. ijper.orgnih.gov
Applications of 3 Iodo 1h Pyrrolo 2,3 C Pyridine 7 Carboxylic Acid As a Research Tool and Chemical Probe
Development of Labeled Probes (e.g., Fluorescent, Radiolabeled) for Target Engagement Studies
While specific examples of labeled probes derived directly from 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are not extensively reported in the literature, its chemical structure provides clear avenues for the development of such tools for target engagement studies. The molecule possesses two key functional groups that are amenable to the attachment of reporter tags: the iodo group at the 3-position and the carboxylic acid at the 7-position.
Radiolabeled Probes: The presence of an iodine atom on the aromatic ring makes this compound a suitable precursor for the synthesis of radiolabeled probes. Specifically, the stable iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, through well-established radiohalogenation procedures. These radioisotopes have distinct properties that make them suitable for different applications. For instance, ¹²³I is a gamma emitter suitable for Single Photon Emission Computed Tomography (SPECT) imaging, while ¹²⁵I is often used for in vitro assays like radioimmunoassays and autoradiography. The development of such radiolabeled ligands is crucial for in vivo imaging studies to determine the biodistribution of a drug candidate and to confirm its engagement with the intended target in a physiological setting. frontiersin.org
Fluorescent Probes: The carboxylic acid moiety offers a convenient handle for the covalent attachment of fluorescent dyes. nih.gov Through standard amide bond formation reactions, a wide variety of fluorophores containing a primary amine can be conjugated to the pyrrolopyridine scaffold. This would generate fluorescent probes that can be used in a range of in vitro and cell-based assays, such as fluorescence polarization, FRET (Förster Resonance Energy Transfer), and cellular imaging, to visualize the localization of the compound and its interaction with target proteins. nih.gov The choice of fluorophore can be tailored to the specific experimental requirements, including desired excitation and emission wavelengths, brightness, and photostability.
Use in Affinity Chromatography and Proteomic Target Identification
This compound is a valuable starting material for the creation of affinity chromatography matrices aimed at identifying the protein targets of compounds built around this scaffold. researchgate.net The carboxylic acid group is the key functional handle for immobilization onto a solid support, such as agarose (B213101) or sepharose beads. nih.gov
The general workflow for this application involves:
Immobilization: The carboxylic acid of the compound is activated and then reacted with an amine-functionalized solid support to form a stable amide linkage. This covalently attaches the pyrrolopyridine derivative to the beads, creating the affinity matrix.
Affinity Pull-down: A cell lysate or protein mixture is incubated with the affinity matrix. Proteins that have an affinity for the immobilized compound will bind to it, while non-binding proteins are washed away.
Elution and Identification: The bound proteins are then eluted from the matrix, typically by changing the pH or ionic strength of the buffer, or by using a competing soluble form of the compound. The eluted proteins can then be identified using techniques like mass spectrometry. nih.gov
This chemical proteomics approach is a powerful, unbiased method for identifying the molecular targets of a small molecule, which is a critical step in understanding its mechanism of action. researchgate.net
Application in High-Throughput Screening (HTS) Campaigns for Hit Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target. azolifesciences.com While This compound itself may not be directly used in a primary HTS campaign, its scaffold is highly relevant. The pyrrolopyridine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. nih.gov
Derivatives of the broader pyrrolopyridine class have been identified as hits in HTS campaigns for various targets, particularly protein kinases. nih.gov Therefore, libraries of compounds based on the This compound scaffold can be synthesized and screened to discover novel inhibitors or modulators of a wide range of biological targets. The iodo group at the 3-position is particularly useful in this context as it allows for rapid diversification of the scaffold through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the generation of a large library of analogs for structure-activity relationship (SAR) studies.
Role in Developing New Methodologies for Biological Systems Probing
The bifunctional nature of This compound makes it a versatile building block for the development of novel chemical probes to investigate biological systems. The presence of two distinct and orthogonally reactive functional groups allows for a modular approach to probe design.
For example, the carboxylic acid can be used to attach a targeting moiety that directs the molecule to a specific cellular location or protein class. Simultaneously, the iodo group can be used in a variety of chemical transformations to introduce other functionalities. This could include the attachment of a photoreactive group for photoaffinity labeling, a bioorthogonal handle for click chemistry applications, or a cytotoxic warhead for targeted drug delivery. This modularity allows for the systematic development of sophisticated chemical tools to probe complex biological processes with high precision.
Preclinical Research Applications as a Lead Compound or Scaffold for Further Investigation
The pyrrolo[2,3-c]pyridine scaffold is a key component of several compounds that have entered preclinical and clinical development, particularly in the area of oncology and inflammatory diseases. nbuv.gov.ua This is largely due to the scaffold's ability to mimic the purine (B94841) core of ATP, making it an effective starting point for the design of kinase inhibitors. nih.gov
While This compound itself may not be a lead compound, it serves as a crucial intermediate for the synthesis of more complex molecules with therapeutic potential. nih.gov The iodo group provides a site for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties. The carboxylic acid can be maintained as a key interaction point with the target protein or can be converted to other functional groups, such as esters or amides, to fine-tune the molecule's properties.
The development of synthetic routes to this and related scaffolds is an active area of research, as it enables the exploration of new chemical space around a biologically validated core structure. nih.gov The insights gained from preclinical studies of other pyrrolopyridine derivatives can guide the design of new compounds based on the This compound scaffold for a variety of therapeutic indications.
Future Directions and Emerging Research Avenues for 3 Iodo 1h Pyrrolo 2,3 C Pyridine 7 Carboxylic Acid
Exploration of Underexplored Biological Targets and Pathways
The pyrrolo[2,3-c]pyridine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.net While the specific biological profile of 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is narrowly defined, the activities of related compounds suggest numerous unexplored therapeutic possibilities. Future research can focus on screening this molecule against targets and pathways where its chemical relatives have shown significant activity.
Key areas for exploration include:
Neurodegenerative Diseases : Certain pyrrolo[2,3-c]pyridines have been identified as imaging agents for neurofibrillary tangles composed of tau protein aggregates, a hallmark of Alzheimer's disease. nanohybrids.net This suggests the scaffold has an affinity for targets within the central nervous system, warranting investigation into its potential as a modulator of proteins involved in neurodegeneration.
Oncology : The broader pyrrolopyridine family has yielded potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.net For instance, related scaffolds have shown inhibitory effects against FMS kinase, VEGFR-2, and DYRK1A, making these and other kinases prime targets for evaluation. nih.govnih.govnih.gov
Antimicrobial and Antiviral Applications : Fused heterocyclic systems containing pyrrole (B145914) and pyridine (B92270) rings have demonstrated a wide spectrum of antimicrobial and antiviral activities. nih.govnih.gov Systematic screening of this compound and its derivatives against panels of pathogenic bacteria, fungi, and viruses could uncover novel anti-infective agents.
Table 1: Potential Biological Targets for the Pyrrolopyridine Scaffold
| Target Class | Specific Examples | Associated Disease Area |
|---|---|---|
| Protein Kinases | FMS, VEGFR-2, DYRK1A, CSF1R | Oncology, Inflammation, Neurodevelopment |
| Structural Proteins | Tubulin, Tau Aggregates | Oncology, Alzheimer's Disease |
| Enzymes | InhA (Mycobacterium tuberculosis) | Infectious Disease (Tuberculosis) |
| Signaling Pathways | Hedgehog Signaling | Oncology, Developmental Disorders |
Integration with Advanced Imaging Modalities
The intrinsic chemical properties of this compound make it an excellent candidate for developing novel diagnostic imaging agents. The presence of an iodine atom is particularly advantageous for nuclear imaging techniques like Single-Photon Emission Computed Tomography (SPECT).
Future research in this area could pursue two main paths:
Development for SPECT Imaging : By synthesizing the molecule with a radioactive isotope of iodine, such as Iodine-123, it could be transformed into a SPECT tracer. Given the affinity of the pyrrolopyridine scaffold for tau aggregates, an 123I-labeled version could be a powerful tool for the in vivo visualization and diagnosis of Alzheimer's disease and other tauopathies. nanohybrids.net
Adaptation for Positron Emission Tomography (PET) : The iodine atom can be replaced with a positron-emitting radionuclide, such as Fluorine-18, or the molecule could be labeled with Iodine-124 to create a PET tracer. PET offers higher sensitivity and spatial resolution than SPECT, and developing a PET agent from this scaffold could provide a more precise method for quantifying biological targets in the brain and other tissues. nanohybrids.net
The development of such imaging agents would not only aid in early disease diagnosis but also serve as a crucial tool in drug development, allowing for non-invasive monitoring of target engagement by therapeutic candidates.
Development of Next-Generation Synthetic Strategies
To fully explore the therapeutic potential of this compound, the development of a diverse library of analogues for structure-activity relationship (SAR) studies is essential. This requires synthetic methods that are efficient, versatile, and scalable. While traditional synthetic routes exist, future efforts should focus on next-generation strategies that offer superior control and diversity. rsc.org
Key advanced strategies include:
Metal-Catalyzed Cross-Coupling : The iodine atom at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig amination. researchgate.netorganic-chemistry.org These reactions allow for the introduction of a wide array of chemical groups, enabling fine-tuning of the molecule's pharmacological properties.
Flow Chemistry : Migrating key synthetic steps to a continuous flow chemistry setup can offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters like temperature and time, often leading to higher yields, improved safety, and easier scalability.
Biocatalysis : The use of enzymes to perform specific chemical transformations offers unparalleled selectivity, particularly for creating stereospecific molecules. nih.gov Engineered enzymes could be used to modify the scaffold or its precursors under mild, environmentally friendly conditions, opening up new chemical space that is inaccessible through traditional chemistry.
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Advantages |
|---|---|---|
| Traditional Synthesis | Multi-step batch reactions often requiring protecting groups and harsh conditions. | Well-established and understood for core scaffold formation. |
| Metal-Catalyzed Coupling | Use of the iodo- group to attach diverse chemical fragments in a single step. | High versatility, rapid generation of analogues. organic-chemistry.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a flask. | Enhanced safety, scalability, and process control. |
| Biocatalysis | Use of enzymes to catalyze specific chemical reactions. | High chemo- and stereoselectivity, mild reaction conditions. nih.gov |
Potential for Functionalizing Nanomaterials with this compound
The convergence of materials science and medicine offers exciting opportunities for creating advanced therapeutic and diagnostic systems. The structure of this compound is well-suited for attachment to nanomaterials, which could enhance its delivery, targeting, and functionality. researchgate.netnih.gov
The carboxylic acid group serves as a robust anchor point for covalent conjugation to the surface of various nanomaterials, often through the formation of a stable amide bond using coupling chemistry like the 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system. nanohybrids.netcd-bioparticles.comcytodiagnostics.com
Potential applications include:
Targeted Drug Delivery : By conjugating the compound to nanoparticles (e.g., liposomes, polymeric nanoparticles), it can be incorporated into a drug delivery system. researchgate.net These systems can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the payload specifically to diseased cells, such as cancer cells, thereby increasing efficacy and reducing systemic side effects. nih.gov
Theranostics : Nanomaterials like gold nanoparticles or quantum dots can be functionalized with this compound to create "theranostic" agents. aurion.nlmdpi.com Such agents could simultaneously act as a therapeutic (by leveraging the biological activity of the pyrrolopyridine core) and a diagnostic (by using the optical or magnetic properties of the nanoparticle for imaging).
Biosensing : Attaching the molecule to the surface of carbon nanotubes or graphene could lead to the development of highly sensitive biosensors. If the compound binds to a specific biological target, this interaction could induce a measurable change in the electronic properties of the nanomaterial, allowing for the detection of biomarkers.
Synergistic Research with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.org Integrating these computational tools with research on this compound could dramatically enhance the efficiency of developing new drug candidates.
Key synergistic approaches include:
Predictive Modeling : ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org By training these models on existing data from other pyrrolopyridine derivatives, researchers can predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel, virtual analogues of the target compound before they are synthesized. chemrxiv.orgnih.gov This allows for the prioritization of molecules with the highest probability of success.
De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold. acs.org These models can be optimized to generate compounds with desired properties, such as high predicted affinity for a specific kinase or improved drug-like characteristics. nih.gov This approach can explore a much broader chemical space than traditional medicinal chemistry, potentially leading to the discovery of truly novel inhibitors. frontiersin.org
Virtual Screening : AI-powered platforms can rapidly screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. By using the 3D structure of a target protein, these tools can perform molecular docking simulations to predict the binding mode and affinity of derivatives of the lead compound, guiding the selection of candidates for synthesis and experimental testing.
By combining the predictive power of AI with advanced synthetic and biological evaluation methods, the development of next-generation therapeutics based on the this compound scaffold can be significantly streamlined and focused.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid?
- Methodological Answer : Synthesis typically involves:
Core Formation : Cyclization of pyrrolo[2,3-c]pyridine precursors using reagents like POCl₃ or PCl₃ under reflux conditions .
Iodination : Electrophilic iodination using N-iodosuccinimide (NIS) or I₂ in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine at the 3-position. Temperature control (0–25°C) minimizes side reactions .
Carboxylation : Introduction of the carboxylic acid group via carbonylation using CO₂ under high pressure or via hydrolysis of ester intermediates (e.g., methyl esters) with NaOH .
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Iodination | NIS, DMF, 25°C | 60–75% |
| Carboxylation | 6M HCl, reflux | 80–90% |
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 12.1–12.5 ppm (carboxylic acid proton), δ 8.2–8.5 ppm (aromatic protons adjacent to iodine) .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks at m/z 318–320 (iodine isotopic pattern) .
- Elemental Analysis : Carbon and nitrogen content should align with calculated values (e.g., C: 34.8%, N: 10.1%) .
Advanced Research Questions
Q. How can regioselectivity be controlled during iodination to avoid byproducts?
- Methodological Answer :
- Substrate Pre-functionalization : Protecting the carboxylic acid group as a methyl ester prevents undesired iodination at the 7-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine’s electrophilicity, favoring 3-position selectivity .
- Catalytic Additives : FeCl₃ or ZnCl₂ directs iodination to the electron-rich pyrrole ring .
- Key Finding : A 2012 study achieved >90% regioselectivity using NIS/FeCl₃ in DMF at 0°C .
Q. What analytical approaches resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀ values from enzyme inhibition assays (e.g., kinase or protease targets) to distinguish specific vs. nonspecific effects .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., deiodinated derivatives) that may confound activity results .
- Structural Analog Comparison : Compare activity with non-iodinated analogs to isolate the iodine’s role in target binding .
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The iodine atom facilitates Pd-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl). Optimize using Pd(PPh₃)₄, Na₂CO₃, and DME/H₂O at 80°C .
- Challenges : Competing protodeiodination occurs above 100°C; use lower temperatures and excess boronic acid to mitigate .
- Yield Data : Typical coupling yields range from 50–70% with aryl boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
